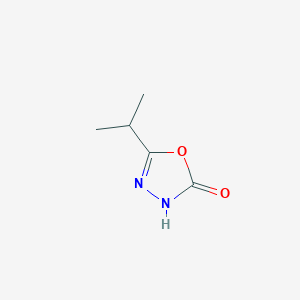

1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-

Vue d'ensemble

Description

1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- is a heterocyclic compound featuring a five-membered oxadiazole ring fused with a lactone moiety. The isopropyl group at the 5-position distinguishes it from other derivatives in this class. Oxadiazolone derivatives are widely studied for their diverse pharmacological and agrochemical applications, including herbicidal, antimicrobial, and enzyme-inhibitory activities .

Mécanisme D'action

Target of Action

The primary target of 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the breakdown of endocannabinoids, which are involved in various physiological processes such as pain sensation, mood, and sleep .

Mode of Action

5-Isopropyl-1,3,4-oxadiazol-2(3H)-one acts as a potent inhibitor of FAAH . By inhibiting FAAH, it prevents the breakdown of endocannabinoids, leading to an increase in their levels . This results in enhanced endocannabinoid signaling, which can have various effects depending on the physiological context .

Biochemical Pathways

The compound affects the endocannabinoid signaling pathway . By inhibiting FAAH, it prevents the degradation of endocannabinoids, leading to increased endocannabinoid signaling . This can affect various downstream effects, such as pain sensation, mood, and sleep .

Pharmacokinetics

The compound’s ability to inhibit faah suggests that it may have good bioavailability

Result of Action

The inhibition of FAAH by 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one leads to increased levels of endocannabinoids . This can result in enhanced endocannabinoid signaling, which can have various effects depending on the physiological context . For example, it may lead to reduced pain sensation, improved mood, or better sleep .

Action Environment

The action of 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one can be influenced by various environmental factors. For example, the presence of other compounds that affect FAAH activity or endocannabinoid levels could potentially impact its efficacy . Additionally, factors such as pH and temperature could potentially affect its stability

Analyse Biochimique

Biochemical Properties

5-Isopropyl-1,3,4-oxadiazol-2(3H)-one has been identified as a potent inhibitor of FAAH . FAAH, or Fatty Acid Amide Hydrolase, is an enzyme that breaks down endocannabinoids, which are involved in various physiological processes such as pain sensation, mood, and sleep . The interaction between 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one and FAAH could potentially modulate these processes .

Cellular Effects

The effects of 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one on cells are largely tied to its inhibition of FAAH . By inhibiting FAAH, 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one can increase the levels of endocannabinoids in the cell . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one involves its binding to FAAH, inhibiting the enzyme’s activity . This prevents the breakdown of endocannabinoids, leading to an increase in their levels within the cell . The increased endocannabinoid levels can then influence various molecular processes, including changes in gene expression .

Activité Biologique

Introduction

1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the oxadiazole family, which is known for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Chemical Formula : C11H10F3N3O2

- Molecular Weight : 273.21 g/mol

- CAS Number : 883010-99-9

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. A study evaluating various oxadiazole derivatives found that compounds showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was used to assess the in vitro antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity Against | Method Used |

|---|---|---|

| 1,3,4-Oxadiazol-2(3H)-one | Staphylococcus aureus | Disc diffusion |

| 1,3,4-Oxadiazol-2(3H)-one | Escherichia coli | Disc diffusion |

The results indicated that modifications at specific positions on the oxadiazole ring could enhance antibacterial potency .

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazol derivatives has been explored in several studies. For instance, a derivative demonstrated marked pro-apoptotic activity and inhibited the clonogenicity of HeLa cervical carcinoma cells. The mechanism of action involved the activation of caspases and disruption of mitochondrial membrane potential.

Key Findings:

- Cytotoxicity : The median IC50 values for various derivatives ranged from 7.0 to 49.7 µM.

- Mechanism : Induction of apoptosis was confirmed via flow cytometry and MTT assays.

| Derivative | IC50 (µM) | Cell Line |

|---|---|---|

| 5f | 7.0 | HeLa |

| 5g | 49.7 | A549 |

The study concluded that certain structural modifications could lead to compounds with enhanced selectivity towards tumor cells .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, oxadiazole derivatives have shown promise as anti-inflammatory agents. One study highlighted a compound's ability to inhibit inflammatory responses in murine models induced by carrageenan. This suggests potential for therapeutic applications in treating inflammatory diseases.

In Vivo Study Results:

- Model Used : Murine model with carrageenan-induced inflammation.

- Outcome : Significant reduction in inflammation markers compared to control groups.

Case Study 1: Antitumor Activity Evaluation

A detailed evaluation of a specific oxadiazole derivative (designated as compound 5f) revealed its effectiveness against HeLa cells through mitochondrial apoptosis pathways. The study utilized various assays to measure cell viability and apoptosis markers.

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing a series of oxadiazole derivatives and testing their efficacy against multiple bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant bacterial strains.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one demonstrate effectiveness against various bacterial strains and fungi, suggesting potential as antimicrobial agents in pharmaceuticals .

- Anti-inflammatory Properties

- Anticancer Potential

Agricultural Applications

- Pesticide Development

- Plant Growth Regulators

Materials Science Applications

- Polymer Chemistry

- Sensors and Electronics

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives revealed that 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one exhibited notable activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell walls, leading to cell lysis.

Case Study 2: Agricultural Applications

Field trials using formulations containing oxadiazole derivatives demonstrated a significant reduction in pest populations on crops while maintaining plant health. This study highlighted the potential of these compounds as environmentally friendly alternatives to traditional pesticides.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via cyclization of substituted hydrazides or via condensation reactions. For example:

- General Method : React 2-(1-methylethyl)benzohydrazide with triphosgene or carbonyl diimidazole in anhydrous conditions to form the oxadiazolone ring .

- Optimization : Use DMSO or DMF as solvents, and monitor reaction progress via TLC. Isolate the product via precipitation (yield: ~80–90%) .

Q. What analytical techniques are critical for characterizing 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry using and NMR. The oxadiazolone NH proton appears as a singlet at δ 12.8–13.0 ppm in DMSO-d₆ .

- LCMS : Validate molecular weight (e.g., m/z [M-H]⁻ = ~229.1 for similar derivatives) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions in oxadiazoles) .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

- Antimicrobial Assays : Test against S. aureus, E. coli, and C. albicans using broth microdilution (MIC range: 64–256 µg/mL for analogous compounds) .

- Enzyme Inhibition : Screen against Notum carboxylesterase or monoamine oxidases (MAO-A/B) at 10 µM, with IC₅₀ values compared to controls like chloramphenicol .

Advanced Research Questions

Q. How do substituent modifications at position 5 influence bioactivity?

Methodological Answer:

- SAR Studies : Compare isopropyl (5-(1-methylethyl)) with tert-butyl, phenyl, or halogenated analogs. For example:

Q. What mechanistic pathways underlie its neuroprotective and neurogenic properties?

Methodological Answer:

- NRF2 Activation : Assess via luciferase reporter assays in neuronal cells. Compound 4e (analog) showed IC₅₀ = 9.83 µM for NRF2-ARE pathway activation .

- Neurogenesis Assays : Quantify hippocampal progenitor cell differentiation using BrdU/NeuN staining .

Q. How does environmental persistence of oxadiazolone derivatives compare, and what analytical methods quantify their residues?

Methodological Answer:

- Dissipation Studies : Use HPLC-MS/MS with QuEChERS extraction (LOD = 0.01 mg/kg in soil). Oxadiargyl (tert-butyl analog) has a half-life of 5–7 days in paddy fields .

- Regulatory Classification : EU CLP regulations classify analogs as Repr. 1A (reproductive toxicity) and Aquatic Chronic 1 .

Q. How to resolve contradictions in reported antimicrobial activity across studies?

Methodological Answer:

- Meta-Analysis : Compare MIC values across structurally similar compounds. For example:

Q. What in vitro models validate its potential as a multi-target-directed ligand (MTDL)?

Methodological Answer:

- MTDL Profiling : Test in parallel against MAO-B, QR2, and NRF2. Prioritize compounds with balanced IC₅₀ values (e.g., <10 µM for ≥2 targets) .

- Blood-Brain Barrier Permeability : Use PAMPA-BBB assays; logPe values >−5.0 indicate CNS penetration .

Q. What regulatory guidelines govern its handling and disposal in lab settings?

Methodological Answer:

- GHS Classification : Analogous compounds (e.g., oxadiargyl) are labeled H360Fd (fertility risk) and H410 (aquatic toxicity). Use PPE and neutralize waste with 10% NaOH .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The substituent at the 5-position of the oxadiazolone ring critically influences molecular weight, hydrophobicity (log P), and solubility. Key analogues and their properties are summarized below:

*Estimated based on tert-butyl analogue (Oxadiargyl, log P 3.70); isopropyl is less hydrophobic.

†Inferred from alkyl chain length vs. solubility trends.

‡Hypothesized based on structural similarity to Oxadiargyl.

Key Observations:

- Substituent Hydrophobicity : The tert-butyl group in Oxadiargyl increases log P (3.70) compared to the isopropyl group (~3.0), enhancing lipid solubility and herbicidal efficacy .

- Aromatic vs. Alkyl Substituents : Aryl groups (e.g., 3-ethylphenyl) further elevate log P (~3.5–4.0) and reduce water solubility, favoring membrane penetration in enzyme inhibitors .

- Chain Length : Linear alkyl chains (e.g., hexyl) improve water solubility relative to branched or aromatic groups, making them suitable for synthetic intermediates .

Herbicidal Activity

- Oxadiargyl : A commercial herbicide with a tert-butyl group, effective due to its high log P and stability in soil .

Antimicrobial Activity

- 5-(Naphthyloxymethyl) Derivatives : Exhibit broad-spectrum activity against S. aureus and E. coli at 64–256 mg/mL, though higher hydrophobicity limits solubility .

- 5-(2-Aminophenyl) Derivatives: Modified with halogens (e.g., Cl, Br) show enhanced potency as quorum-sensing inhibitors .

Enzyme Inhibition

- Notum Carboxylesterase Inhibitors: 5-Aryl derivatives (e.g., 3-ethylphenyl) demonstrate nanomolar-level activity, with substituent polarity and size affecting binding affinity .

Méthodes De Préparation

One-Pot Synthesis via Carbon Dioxide Incorporation

The cycloaddition of CO₂ with hydrazines and aldehydes represents a sustainable route to 1,3,4-oxadiazol-2(3H)-ones. In this method, 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one is synthesized by reacting isopropyl aldehyde with hydrazine hydrate under CO₂ atmosphere, promoted by hypoiodite (IO⁻) generated in situ from potassium iodide (KI) and tert-butyl hydroperoxide (TBHP) .

Key Reaction Parameters:

The mechanism involves initial formation of a hydrazone intermediate, followed by CO₂ insertion and hypoiodite-mediated cyclization to form the oxadiazole ring . This method is advantageous for its atom economy and avoidance of toxic reagents.

Cyclization of Acylhydrazides Using Triphosgene

Acylhydrazides serve as precursors for oxadiazolone synthesis. For the 5-isopropyl variant, isopropyl hydrazine is acylated with chloroacetyl chloride to form the corresponding acylhydrazide, which undergoes cyclization with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane .

Procedure Outline:

-

Acylation : Isopropyl hydrazine + chloroacetyl chloride → N-chloroacetyl-isopropyl hydrazide.

-

Cyclization : Reaction with triphosgene (0.4 equiv) and N,N-diisopropylethylamine (DIPEA, 2 equiv) at 0°C to room temperature .

-

Workup : Purification via column chromatography (0–2% methanol in dichloromethane) .

Optimized Conditions:

This method is scalable and avoids harsh conditions, making it suitable for laboratory and industrial applications .

Sydnone Ring-Opening and Rearrangement

Sydnones, mesoionic compounds, undergo ring-opening reactions to form oxadiazolones. Starting with 3-(isopropyl)sydnone , heating in aqueous sodium hydroxide (NaOH) induces rearrangement to 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one .

Critical Steps:

While this route is less efficient than others, it provides access to structurally diverse oxadiazolones through sydnone intermediates .

Large-Scale Industrial Synthesis

A patented large-scale process for analogous oxadiazoles offers insights into industrial production . Although developed for a different compound, the protocol is adaptable to 5-(1-methylethyl)- derivatives by substituting the starting materials.

Process Highlights:

-

Reactor Setup : Standard large-scale equipment (e.g., 50 L reactors) .

-

Temperature Control : 70–85°C for cyclization, 25–30°C for crystallization .

-

Purification : Recrystallization from isopropanol/water mixtures, avoiding column chromatography .

Key Advantages:

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Role of Hypoiodite in CO₂ Route :

Hypoiodite facilitates C–N bond formation via single-electron transfer (SET), enabling cyclization at mild temperatures. Increasing TBHP concentration beyond 2 equiv reduces yield due to overoxidation .

Triphosgene Cyclization :

Triphosgene acts as a dehydrating agent, promoting cyclization through intermediate formation of a mixed carbonate. DIPEA neutralizes HCl, preventing side reactions .

Industrial Crystallization :

Slow cooling (0.5°C/min) and extended stirring (16 hours) enhance crystal purity and size distribution, critical for filtration efficiency .

Propriétés

IUPAC Name |

5-propan-2-yl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJVMSLMIGONMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075191 | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-88-2 | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.